molecular formula C9H8N2O6 B4289248 methyl 5-methyl-2,4-dinitrobenzoate CAS No. 52090-25-2

methyl 5-methyl-2,4-dinitrobenzoate

Cat. No.: B4289248
CAS No.: 52090-25-2
M. Wt: 240.17 g/mol
InChI Key: ODNYLVYXOHNFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methyl-2,4-dinitrobenzoate is an organic compound with the molecular formula C9H8N2O6 It is a derivative of benzoic acid, where the benzene ring is substituted with two nitro groups at positions 2 and 4, and a methyl ester group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-methyl-2,4-dinitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 5-methylbenzoate. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2,4-dinitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the nitro groups.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide or amines in suitable solvents.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Reduction: 5-Methyl-2,4-diaminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 5-Methyl-2,4-dinitrobenzoic acid.

Scientific Research Applications

Methyl 5-methyl-2,4-dinitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of dyes, pigments, and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 5-methyl-2,4-dinitrobenzoate and its derivatives often involves interactions with biological molecules. For example, the nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antifungal effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,5-dinitrobenzoate: Similar structure but with nitro groups at positions 3 and 5.

    Methyl 2,4-dinitrobenzoate: Similar structure but without the methyl group at position 5.

    5-Methyl-2,4-dinitrobenzoic acid: The carboxylic acid analog of methyl 5-methyl-2,4-dinitrobenzoate.

Uniqueness

This compound is unique due to the specific positioning of its functional groups, which can influence its reactivity and potential applications. The presence of both nitro groups and a methyl ester group provides a balance of electron-withdrawing and electron-donating effects, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 5-methyl-2,4-dinitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O6/c1-5-3-6(9(12)17-2)8(11(15)16)4-7(5)10(13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNYLVYXOHNFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301294948
Record name Methyl 5-methyl-2,4-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52090-25-2
Record name Methyl 5-methyl-2,4-dinitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52090-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-methyl-2,4-dinitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301294948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-methyl-2,4-dinitrobenzoate
Reactant of Route 2
Reactant of Route 2
methyl 5-methyl-2,4-dinitrobenzoate
Reactant of Route 3
Reactant of Route 3
methyl 5-methyl-2,4-dinitrobenzoate
Reactant of Route 4
Reactant of Route 4
methyl 5-methyl-2,4-dinitrobenzoate
Reactant of Route 5
Reactant of Route 5
methyl 5-methyl-2,4-dinitrobenzoate
Reactant of Route 6
methyl 5-methyl-2,4-dinitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.